molecular formula C7H12O2 B3040457 Methyl 4-methyl-2-pentenoate CAS No. 20515-15-5

Methyl 4-methyl-2-pentenoate

Cat. No.: B3040457
CAS No.: 20515-15-5
M. Wt: 128.17 g/mol
InChI Key: YVOAQDZUARKSRL-SNAWJCMRSA-N
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Description

Significance of Alpha, Beta-Unsaturated Esters in Organic Synthesis and Beyond

Alpha, beta-unsaturated esters are a pivotal class of compounds in organic chemistry, serving as versatile intermediates in a wide array of synthetic transformations. wikipedia.org Their importance stems from the electrophilic nature of both the carbonyl carbon and the β-carbon, which allows for a variety of nucleophilic attacks. masterorganicchemistry.com This dual reactivity enables their participation in conjugate additions, such as the Michael reaction, where a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Furthermore, α,β-unsaturated esters are precursors to a multitude of other functional groups. They can be reduced to form saturated esters or alcohols, oxidized to epoxides or diols, and can undergo cycloaddition reactions to form cyclic compounds. The double bond can also be dihydroxylated or halogenated, further expanding their synthetic utility.

Beyond their role as synthetic intermediates, α,β-unsaturated esters and their derivatives are found in numerous natural products and possess a range of biological activities. researchgate.net They are also utilized in the production of polymers, with acrylate (B77674) esters being a prominent example, forming the basis of a large family of plastics. wikipedia.org Their characteristic fruity and sweet odors also lead to their use as flavoring and fragrance agents in the food and cosmetic industries.

Overview of Research Trajectories for Methyl 4-methyl-2-pentenoate and Structurally Related Analogs

Research involving this compound and its structural analogs primarily focuses on their synthesis and their application as building blocks for more complex molecules. The synthesis of these compounds often involves methods like the Wittig or Horner-Wadsworth-Emmons olefination reactions, which are classic methods for forming carbon-carbon double bonds.

A significant area of research is their use in the synthesis of natural products and biologically active molecules. For instance, analogs of this compound have been used in the synthesis of pheromones and other signaling molecules. The stereochemistry of the double bond (E or Z) is often a critical factor in these syntheses, influencing the biological activity of the final product.

Furthermore, research explores the reactivity of these compounds in various chemical transformations. This includes their participation in conjugate addition reactions with a wide range of nucleophiles, including organocuprates, amines, and thiols. The steric hindrance provided by the methyl group at the 4-position can influence the regioselectivity and stereoselectivity of these reactions.

Investigations into the catalytic hydrogenation of α,β-unsaturated esters like this compound are also prevalent, with a focus on achieving selective reduction of either the carbon-carbon double bond or the ester functionality.

Historical Context of Chemical Investigations Pertaining to Pentenoic Acid Esters

The study of pentenoic acid esters is deeply rooted in the broader history of research into unsaturated carboxylic acids, which dates back over a century. A significant early milestone was the development of the Perkin reaction in 1868 by William Henry Perkin, which provided a method for synthesizing α,β-unsaturated aromatic acids. This laid the groundwork for the synthesis of a variety of unsaturated carboxylic acids and their derivatives, including pentenoic acid esters.

Throughout the 20th century, the understanding of stereochemistry, particularly the concept of cis-trans (or Z/E) isomerism around a double bond, became crucial in differentiating the various isomers of pentenoic acid and their esters. The development of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in the mid-20th century was instrumental in the precise characterization of these isomers.

Early applications of pentenoic acid esters, particularly those with pleasant, fruity odors, were in the flavor and fragrance industries. As the field of organic synthesis advanced, so did the exploration of pentenoic acid esters as versatile chemical intermediates. Their ability to undergo a variety of reactions, including polymerization and addition reactions, led to their use in the synthesis of a wide range of organic compounds. The discovery of the Michael addition reaction, a type of conjugate addition, further expanded their synthetic potential. masterorganicchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347501
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20515-15-5, 50652-78-3
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-2-pentenoate
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Advanced Synthetic Methodologies for Methyl 4 Methyl 2 Pentenoate

Established Reaction Pathways for Esterification and Alkene Formation

The synthesis of methyl 4-methyl-2-pentenoate, an unsaturated ester, can be achieved through various established reaction pathways that focus on the formation of the ester and the carbon-carbon double bond. These methods often involve either the direct esterification of the corresponding carboxylic acid or the formation of the alkene from a suitable precursor followed by esterification.

Direct Esterification Approaches

Direct esterification is a common method for producing esters like this compound. This typically involves the reaction of 4-methyl-2-pentenoic acid with methanol (B129727) in the presence of an acid catalyst.

One of the most well-established methods for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product side, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation.

Another approach involves the use of dehydrating agents. For example, the reaction of 4-methylpentanoic acid with a dehydrating agent like phosphorus oxychloride or thionyl chloride can be used to introduce the double bond, followed by esterification.

Table 1: Reagents and Conditions for Direct Esterification

Carboxylic Acid Alcohol Catalyst Conditions Product
4-methyl-2-pentenoic acid Methanol Sulfuric acid Reflux This compound

Dehydration and Olefination Strategies

Alternative synthetic routes to this compound involve the formation of the carbon-carbon double bond through dehydration or olefination reactions.

Dehydration of a suitable hydroxy ester precursor is a viable method. For instance, the dehydration of methyl 3-hydroxy-4-methylpentanoate can yield this compound. This elimination reaction is typically acid-catalyzed and involves the removal of a molecule of water to form the alkene. The starting hydroxy ester can be prepared through various methods, including the reduction of a corresponding keto ester.

Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful means to construct the double bond with good stereocontrol. conicet.gov.ar For example, the reaction of isobutyraldehyde (B47883) with a phosphonate (B1237965) ylide, such as methyl (triphenylphosphoranylidene)acetate, would lead to the formation of this compound. The HWE reaction, in particular, is often preferred for the synthesis of α,β-unsaturated esters due to the high E-selectivity and the ease of removal of the water-soluble phosphate (B84403) byproduct. conicet.gov.ar

A study by Lee and co-workers demonstrated a method for preparing substituted dimethyl 2-oxo-4-aminobutylphosphonates, which were then used in the synthesis of α,β-unsaturated ketones. conicet.gov.ar This highlights the utility of olefination strategies in constructing similar unsaturated systems.

Isomerization and Rearrangement Reactions in Synthesis

Isomerization and rearrangement reactions offer sophisticated pathways for the synthesis of pentenoate derivatives, allowing for the construction of complex molecular architectures and control over stereochemistry.

Claisen Rearrangement Facilitating Pentenoate Formation

The Claisen rearrangement is a powerful cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement that can be employed to form carbon-carbon bonds and establish stereocenters with a high degree of control. wikipedia.org In the context of pentenoate synthesis, variations of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, are particularly useful. wikipedia.org

The Ireland-Claisen rearrangement involves the reaction of an allylic carboxylate with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges to a γ,δ-unsaturated carboxylic acid. wikipedia.org This method has been extended to the synthesis of pentenoic acid derivatives bearing multiple contiguous stereocenters. acs.org For instance, the dianionic Ireland-Claisen rearrangement of chiral, nonracemic allylic esters with α-substitution has been shown to proceed with good facial selectivity. acs.org

The Johnson-Claisen rearrangement utilizes the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.org A patent describes a method for producing methyl 3,3-dimethyl-4-pentenoate through a process involving isomerization and a Claisen rearrangement. google.com

Positional and Stereoisomeric Control in Alkene Synthesis

Achieving control over the position and stereochemistry of the double bond is a critical aspect of synthesizing specific isomers of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a well-established method for the stereoselective synthesis of alkenes, generally favoring the formation of the E-isomer. conicet.gov.ar The use of stabilized ylides in the HWE reaction allows for the reliable construction of trans-olefins. conicet.gov.ar

In the total synthesis of certain steroids, regio- and stereocontrol in a diene addition to methyl Z-2-methyl-4-oxo-2-pentenoate has been a crucial step. cdnsciencepub.comresearchgate.netresearchgate.net This demonstrates the importance of controlling stereochemistry in complex syntheses involving pentenoate derivatives.

Furthermore, methods for the enantioselective preparation of 3-substituted 4-pentenoic acids have been developed using the Claisen rearrangement, highlighting the potential for stereocontrol in these systems. semanticscholar.org

Catalytic Strategies for Targeted Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound and related compounds, offering pathways to improved efficiency, selectivity, and sustainability.

The ring-opening of γ-valerolactone (GVL) with methanol using solid acid catalysts like ZrO2/SiO2 can produce a mixture of methyl pentenoates, including a significant proportion of methyl 4-pentenoate. researchgate.net This biomass-derived route is a promising green alternative to traditional petrochemical-based syntheses.

Hydroformylation is another important catalytic reaction. The selective hydroformylation of methyl 4-pentenoate using rhodium catalysts with sulfonated triphenylphosphine (B44618) ligands in a two-phase aqueous system can yield formyl valerate (B167501) with high selectivity. researchgate.net

Metathesis reactions catalyzed by molybdenum alkylidene complexes have been reported for methyl 4-pentenoate. sigmaaldrich.com This reaction can be used to form new carbon-carbon double bonds and is a powerful tool in modern organic synthesis.

A patent describes a method for preparing methyl 4-pentenoate through the catalytic dimerization of acrylic acid derivatives. google.com

Table 2: Catalytic Methods for Pentenoate Synthesis

Reaction Type Catalyst Reactants Product(s)
Ring-Opening ZrO2/SiO2 γ-Valerolactone, Methanol Methyl 2-, 3-, and 4-pentenoate
Hydroformylation Rhodium/TPPTS Methyl 4-pentenoate, Syngas Formyl valerate
Metathesis Mo(VI) alkylidene complexes Methyl 4-pentenoate Metathesis products

Acid-Catalyzed Synthetic Routes

Acid catalysis plays a significant role in several synthetic approaches to this compound and related unsaturated esters. One notable method involves the acid-catalyzed isomerization of 2-methyl-3-pentenoic acid to trans-2-methyl-2-pentenoic acid, which is then esterified with methanol to produce methyl trans-2-methyl-2-pentenoate. A zinc chloride/acetic acid catalyst system has been shown to achieve a 94% conversion rate in the isomerization step. Subsequent esterification under acidic conditions, for instance with sulfuric acid, yields the final methyl ester with a purity of over 95%.

However, acid-catalyzed reactions can also present challenges. For instance, in the synthesis of a related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, acid-catalyzed removal of a tetrahydropyranyl (THP) protecting group led to a decrease in the desired E/Z isomer ratio and the formation of a lactone byproduct. researchgate.net This indicates the sensitivity of some unsaturated esters to acidic conditions, which can promote side reactions like cyclization. researchgate.net

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound and its derivatives. These methods often involve the formation of carbon-carbon bonds through various coupling reactions.

The Reppe synthesis is a classic example, involving the carbonylation of piperylene (1,3-pentadiene) with carbon monoxide and water to form cis-trans isomers of 2-methyl-3-pentenoic acid. This step is catalyzed by a rhodium salt, such as Rh₂(CO)₄Cl₂, in conjunction with a sterically hindered bidentate phosphine (B1218219) ligand. The resulting acid is then isomerized and esterified.

Palladium-catalyzed reactions are also prominent. For instance, Pd(OAc)₂ has been used as a catalyst for the direct cross-dehydrogenative coupling of alkenes, a method that can be applied to synthesize conjugated dienes. rsc.org In some cases, these reactions require an oxidant like Ag₂CO₃. rsc.org

Furthermore, rhodium-based catalysts have been explored for the selective hydroformylation of methyl 4-pentenoate, a related unsaturated ester. researchgate.netresearchgate.net This reaction can be directed to produce either linear or branched aldehydes, depending on the ligand and reaction conditions. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches

Controlling the stereochemistry of the double bond (E/Z isomerism) and creating specific enantiomers are crucial aspects of modern organic synthesis, particularly for applications in pharmaceuticals and agrochemicals.

A stereoselective synthesis of methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate utilizes the addition of carbon tetrachloride to methyl 3,3-dimethyl-4-pentenoate as a key step. tandfonline.com The resulting tetrachlorohexanoate is then treated with sodium methoxide (B1231860) to yield the trans-rich cyclopropane (B1198618) derivative. tandfonline.com

The synthesis of optically active compounds often employs chiral auxiliaries or catalysts. For example, the synthesis of (R)-2-methylpent-4-enoic acid can be achieved using an oxazolidinone chiral auxiliary. wikipedia.org This involves acylation of the auxiliary, followed by the introduction of a pentene group and subsequent cleavage of the auxiliary. wikipedia.org

In another example, the synthesis of both enantiomers of methyl (E)-4-ethoxy-2-pentenoate was accomplished through a multi-step sequence starting from ethyl (R)- or (S)-lactate. researchgate.net This pathway involved etherification, hydrolysis, reduction, Swern oxidation, and a Horner-Wadsworth-Emmons reaction. researchgate.net

The Diels-Alder reaction is another powerful tool for stereocontrolled synthesis. A total synthesis of a steroid derivative involved a stereo- and regio-selective diene addition to methyl Z-2-methyl-4-oxo-2-pentenoate. researchgate.netcdnsciencepub.com

Process Intensification and Optimization in this compound Production

Improving the efficiency and sustainability of chemical production is a key focus of chemical engineering. Process intensification and optimization aim to reduce energy consumption, minimize waste, and enhance product yields.

Reactive Distillation Techniques

Reactive distillation (RD) is a prime example of process intensification, where reaction and separation occur simultaneously in a single unit. mdpi.com This technique can be particularly advantageous for equilibrium-limited reactions, such as esterifications, by continuously removing products and driving the reaction towards completion. youtube.com

While direct examples for this compound are not prevalent, the principles are applicable. For instance, in the production of methyl acetate (B1210297), a similar ester, reactive distillation replaces a complex separation train of multiple distillation columns and extractors, leading to significant energy and capital savings. youtube.com The synthesis of tert-amyl methyl ether (TAME) from 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) with methanol is another example where reactive distillation has been successfully applied to enhance reaction conversion and reduce energy consumption. mdpi.com

A key challenge in reactive distillation is the potential for multiple steady states, where the same operating conditions can lead to different product outputs. mdpi.commdpi.com Understanding and controlling this phenomenon is crucial for stable and optimal operation. mdpi.com

Yield Enhancement and Byproduct Minimization

Optimizing reaction conditions and catalyst selection are critical for maximizing the yield of the desired product and minimizing the formation of byproducts.

In the industrial-scale synthesis of methyl 3,3-dimethyl-4-pentenoate, a related compound, the reaction of isopentenol (B1216264) with methyl orthoacetate is carried out under pressure (1-3.2 MPa) and at elevated temperatures (150-250°C). google.com The use of solid catalysts like anhydrous zinc chloride, nickel sulfate, or copper acetate allows for easy separation and leads to a high yield of up to 88% with a product content of over 99%. google.com

Careful selection of protecting groups can also be crucial. In the synthesis of methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, the use of a t-butyldimethylsilyl (TBDMS) protecting group instead of a tetrahydropyranyl (THP) group resulted in better stereochemical control during a carbocupration step. researchgate.net

Valorization of Biomass-Derived Feedstocks for this compound Synthesis

The transition towards a bio-based economy necessitates the development of methods to convert biomass into valuable chemicals. msu.edu Levulinic acid, a platform chemical derived from lignocellulosic biomass, is a promising starting material for the synthesis of pentenoates. uni-rostock.de

The typical route involves the hydrogenation of levulinic acid to γ-valerolactone (GVL). researchgate.net GVL can then undergo a ring-opening reaction in the presence of methanol to produce a mixture of methyl pentenoate isomers, including methyl 4-pentenoate, methyl 3-pentenoate, and methyl 2-pentenoate. uni-rostock.deresearchgate.net

The choice of catalyst is critical in this ring-opening step. While acid catalysts can be used, recent research has shown that a ZrO₂/SiO₂ solid acid catalyst can produce a mixture with a high selectivity (over 95%) for methyl pentenoates, with methyl 4-pentenoate comprising up to 81% of the mixture. researchgate.netresearchgate.netcolab.ws This high proportion of the terminal alkene is advantageous for subsequent functionalization reactions. researchgate.net Other solid acid catalysts like HUSY zeolites have also been investigated for the ring-opening of GVL, with studies showing the influence of reaction time and temperature on the conversion and selectivity towards different pentenoate esters. researchgate.net

This biomass-to-pentenoates pathway is part of a broader strategy to produce nylon intermediates, such as adipic acid and caprolactam, from renewable resources. researchgate.netresearchgate.net

Conversion of Gamma-Valerolactone (B192634) (GVL) to Methyl Pentenoates

A primary route for the synthesis of methyl pentenoates involves the ring-opening and transesterification of gamma-valerolactone (GVL), a key platform molecule derived from lignocellulosic biomass. universiteitleiden.nlresearchgate.net This conversion is typically achieved through acid catalysis in the presence of methanol.

The reaction yields a mixture of methyl pentenoate isomers, primarily methyl 2-pentenoate (M2P), methyl 3-pentenoate (M3P), and methyl 4-pentenoate (M4P). universiteitleiden.nluni-rostock.de The process can be optimized to achieve high yields, with reports of over 95% production of methyl pentenoates under catalytic distillation conditions. researchgate.netrsc.orgnih.gov In this setup, the products are continuously removed from the reaction mixture as they are formed, which drives the equilibrium towards the products.

The choice of catalyst is crucial as it significantly influences the reaction's efficiency and the isomeric distribution of the resulting methyl pentenoates. Various homogeneous and heterogeneous acid catalysts have been explored for this transformation. For instance, using certain catalysts can result in a product mixture with a 3-MP to 4-MP ratio of 3:1. nih.gov More recent research has focused on solid acid catalysts for gas-phase reactions, which offer advantages in terms of separation and reusability. A notable development is the use of a zirconium dioxide/silicon dioxide (ZrO₂/SiO₂) catalyst, which has been shown to produce a mixture with a surprisingly high proportion of the terminal alkene, methyl 4-pentenoate, reaching up to 81%. uni-rostock.decolab.wsresearchgate.net

Table 1: Catalytic Conversion of GVL to Methyl Pentenoates A summary of various catalysts and their effectiveness in the conversion of GVL.

Catalyst Reaction Conditions Yield of Methyl Pentenoates Isomer Selectivity Reference(s)
p-Toluenesulfonic acid (pTSA) 200 °C, Catalytic Distillation >95% Mixture of isomers rsc.org
Nafion NR50 200 °C, Catalytic Distillation High Predominantly Methyl 3-pentenoate researchgate.net
ZrO₂/SiO₂ Gas Phase >95% 81% Methyl 4-pentenoate uni-rostock.decolab.wsresearchgate.net
Acidic Ionic Liquid Liquid Phase High Predominantly Methyl 3-pentenoate brandeis.edu

Sustainable Routes from Renewable Resources

The synthesis of methyl pentenoates from GVL is a critical component of a broader strategy to produce valuable chemicals from renewable resources, thereby reducing reliance on fossil fuels. rsc.orgrsc.org GVL itself is considered a sustainable platform molecule because it can be readily produced from levulinic acid, which is derived from the acid-catalyzed hydrolysis of lignocellulosic biomass such as agricultural residues and wood. researchgate.netrsc.orgresearchgate.netacs.org

Hydrolysis of Lignocellulosic Biomass: C6 sugars (hexoses) within the biomass are converted to levulinic acid. researchgate.net

Hydrogenation of Levulinic Acid: Levulinic acid is catalytically hydrogenated to produce GVL. acs.org This step is often carried out using heterogeneous catalysts like Ruthenium on carbon (Ru/C) in water. acs.org

Conversion of GVL to Methyl Pentenoates: As detailed in the previous section, GVL undergoes an acid-catalyzed ring-opening reaction with methanol to yield a mixture of methyl pentenoate isomers. universiteitleiden.nlnih.gov

This bio-based route provides the foundation for producing a variety of downstream chemicals. The resulting methyl pentenoate mixture, particularly the 4-pentenoate isomer, can be further converted into nylon intermediates like ε-caprolactam, offering a sustainable pathway to bio-based polymers. researchgate.netrsc.orgnih.gov

Table 2: Overview of the Sustainable Production Pathway This table outlines the key conversion steps from biomass to methyl pentenoates, highlighting the renewable nature of the process.

Conversion Step Starting Material Product Key Features Reference(s)
Step 1 Lignocellulosic Biomass (contains hexoses) Levulinic Acid Acid-catalyzed hydrolysis of renewable feedstock. researchgate.netrsc.org
Step 2 Levulinic Acid Gamma-Valerolactone (GVL) Catalytic hydrogenation; often uses Ru/C catalyst. acs.org
Step 3 Gamma-Valerolactone (GVL) & Methanol Methyl Pentenoates (isomer mixture) Acid-catalyzed transesterification; a key step to nylon intermediates. universiteitleiden.nlrsc.orgnih.gov

Compound Glossary

Table 3: List of Chemical Compounds

Compound Name Abbreviation / Synonym
This compound
Gamma-Valerolactone GVL
Methyl pentenoate MP
Methyl 2-pentenoate M2P
Methyl 3-pentenoate M3P
Methyl 4-pentenoate M4P
Methanol
Levulinic Acid LA
ε-caprolactam
Pentenamide PA
Ammonia (B1221849)
Benzene
Nafion NR50
Zirconium dioxide ZrO₂
Silicon dioxide SiO₂
p-Toluenesulfonic acid pTSA

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in methyl 4-methyl-2-pentenoate is electron-rich, making it susceptible to attack by electrophiles. Conversely, the polarization of the double bond by the adjacent carbonyl group also allows for nucleophilic conjugate addition.

Mechanistic Investigations of Addition Processes

Electrophilic Addition: In the presence of an electrophile (E+), the π electrons of the alkene attack the electrophile, forming a carbocation intermediate. savemyexams.com The stability of this carbocation is a key factor in determining the reaction pathway. For an unsymmetrical alkene like this compound, the electrophile can add to either C2 or C3. Addition to C3 would result in a carbocation at C2, which is stabilized by the adjacent electron-withdrawing ester group. However, the more likely scenario follows Markovnikov's rule, where the electrophile adds to the less substituted carbon (C2), leading to a more stable tertiary carbocation at C3, which is also influenced by the electron-donating isopropyl group. chemguide.co.uklibretexts.org This carbocation then reacts with a nucleophile (Nu-) to form the final addition product. savemyexams.com For example, the reaction of 4-methyl-2-pentene (B213027) with HBr results in both 2-bromo-4-methylpentane (B50952) and 3-bromo-4-methylpentane. quora.com

Nucleophilic Addition (Michael Addition): The electron-withdrawing nature of the ester group makes the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles in a conjugate addition, often referred to as a Michael addition. ljmu.ac.uk The mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final product. ljmu.ac.uk The stability of the enolate intermediate plays a crucial role in the reaction's feasibility. ljmu.ac.uk

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity: The regioselectivity of electrophilic additions to α,β-unsaturated esters is dictated by the formation of the most stable carbocation intermediate. chemguide.co.ukmasterorganicchemistry.com According to Markovnikov's rule, in the addition of HX, the hydrogen atom attaches to the carbon with more hydrogen atoms, and the X atom attaches to the more substituted carbon. libretexts.org In the case of this compound, this would favor the addition of the electrophile to the α-carbon (C2) and the nucleophile to the β-carbon (C3). However, some reactions can exhibit anti-Markovnikov regioselectivity depending on the reagents and conditions, such as in hydroboration-oxidation. masterorganicchemistry.com In nucleophilic additions, the regioselectivity is highly controlled, with the nucleophile exclusively attacking the β-carbon. acs.org

Stereoselectivity: The stereochemistry of addition reactions to the double bond can result in either syn- or anti-addition products. masterorganicchemistry.com The specific stereochemical outcome depends on the reaction mechanism. For example, reactions involving a cyclic intermediate, such as the addition of halogens, typically result in anti-addition. Reactions that proceed through a concerted or four-centered transition state, like hydroboration, lead to syn-addition. Additions that proceed via a planar carbocation intermediate may not be stereoselective, yielding a mixture of syn- and anti-products. masterorganicchemistry.com The stereochemistry of the starting alkene (E or Z isomer) can also influence the stereochemical outcome of the product. oup.com

Metathesis Reactions Involving the Unsaturated System

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound, as an α,β-unsaturated ester, can participate in various metathesis reactions.

Catalytic Ring-Opening Metathesis Polymerization (ROMP) Potential

Ring-opening metathesis polymerization (ROMP) is a type of chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org While this compound is an acyclic olefin and therefore cannot directly undergo ROMP as a monomer, it can act as a chain transfer agent (CTA) in ROMP reactions. sigmaaldrich.comsigmaaldrich.com In this role, it can control the molecular weight of the resulting polymer. The mechanism involves the reaction of the growing polymer chain with the acyclic olefin, terminating one chain and initiating a new one. This process is particularly useful in living polymerization systems to produce polymers with narrow molecular weight distributions. unifr.ch

Cross-Metathesis Applications

Cross-metathesis (CM) involves the reaction between two different alkenes to form new alkenes by scrambling the alkylidene fragments. conicet.gov.ar this compound can be a substrate in cross-metathesis reactions, although its reactivity can be influenced by the steric hindrance from the isopropyl group and the electronic effects of the ester group. acs.org The use of specific catalysts, such as Grubbs' or Hoveyda-Grubbs' second-generation catalysts, is often necessary to achieve good yields and selectivities. acs.orgrsc.org

Kinetically controlled CM reactions have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.govmit.edu The presence of additives like acetonitrile (B52724) can improve reaction efficiency and stereoselectivity. nih.govmit.edu These reactions provide a valuable alternative to traditional methods like Wittig-type reactions for the synthesis of specific stereoisomers of unsaturated esters. nih.gov

Table 1: Examples of Cross-Metathesis Reactions with α,β-Unsaturated Esters

Reactant 1 Reactant 2 Catalyst Product Yield (%) Z:E Ratio Reference
α-olefin 1a Mo-based (Z)-enoate 2b-h up to 71 >98:2 nih.gov
Alkyl acrylates 2° allylic alcohols Grubbs' 2nd Gen. γ-keto-α,β-unsaturated esters High - acs.org

Hydroformylation and Carbonylation Chemistry

Hydroformylation and carbonylation are important industrial processes for the introduction of carbonyl groups into organic molecules.

Hydroformylation: This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. For α,β-unsaturated esters, the regioselectivity of hydroformylation is a key consideration, leading to either an α- or β-formyl ester. The use of rhodium-based catalysts with specific ligands, such as sulfonated triphenylphosphine (B44618) (TPPTS), in a two-phase system can lead to high selectivity for the linear product (formyl group at the β-position). researchgate.net For instance, the selective hydroformylation of methyl 4-pentenoate, a related unsaturated ester, has been achieved with high selectivity. researchgate.net Isomerization of the double bond can occur under reaction conditions, potentially leading to a mixture of products. uva.nl

Carbonylation: Carbonylation reactions introduce a carbonyl group into a molecule, often with the use of carbon monoxide. For unsaturated esters, carbonylation can be a route to synthesize dicarboxylic acid derivatives. The Reppe synthesis, for example, involves the carbonylation of dienes followed by isomerization and esterification to produce α,β-unsaturated esters. This process often requires catalysts such as rhodium or palladium complexes and can be influenced by the choice of solvent and ligands. google.com

Rhodium-Based Catalysis for Selective Hydroformylation

Photochemical Rearrangements and Photoreactivity

The photochemistry of α,β-unsaturated esters, including this compound, involves the formation of excited states and reactive intermediates. Upon irradiation, these esters can undergo various transformations. For example, the direct excitation of acylsilanes in the presence of α,β-unsaturated ketones can generate siloxycarbenes, which are key reactive intermediates. chinesechemsoc.org

A common photochemical reaction for α,β-unsaturated esters is E/Z photoisomerization. acs.org Excitation of the Z-isomer can lead to a 1,5-hydrogen atom transfer, producing a transient photoketene hemiacetal. acs.org This intermediate can then undergo further reactions. Theoretical calculations on chiral 2-pentenoate esters have shown that triplet excited states are involved, with orthogonal triplets being the energy minima. nih.gov These triplet states are key intermediates in the photoisomerization process.

Low-temperature photolysis of related cyclic enones, such as 4,4-diphenylcyclopentenone, has allowed for the direct observation of a bicyclo[2.1.0]pentane intermediate, which subsequently rearranges to a ketene (B1206846) product. acs.org While this is a cyclic analogue, it provides insight into the types of strained intermediates that can be formed in the photochemistry of unsaturated carbonyl compounds.

The photochemical reactions of unsaturated esters can be influenced by the presence of sensitizers and quenchers. Sensitizers are molecules that absorb light and transfer the energy to the substrate, thereby promoting it to an excited state. For chiral 2-pentenoate esters, sensitizers like acetophenone (B1666503) and benzophenone (B1666685) have been used to induce photosensitization processes. nih.gov The efficiency of these processes can be quantitatively measured using Stern-Volmer quenching studies, which also allow for the determination of quenching rate constants. nih.gov

Quenchers, on the other hand, deactivate the excited state of the substrate, often inhibiting a photochemical reaction. Cyclohexadiene has been used as a quencher in the study of the photochemical rearrangement of 4,4-diphenylcyclopentenone to confirm that the reaction proceeds from the triplet excited state. acs.org The use of triphenylphosphine as a quencher has also been noted in the context of reducing hydroperoxides formed during photochemical reactions to the corresponding alcohols for structural validation.

The choice of sensitizer (B1316253) can be critical. For example, using aromatic carboxylic esters like methyl benzoate (B1203000) as sensitizers for the photoisomerization of cyclo-octene led to an unusually high trans:cis ratio in the photostationary state, suggesting a different mechanism than typical triplet sensitization. researchgate.net

Excited State Chemistry and Reaction Intermediates

Ester Functional Group Transformations

The ester group of this compound can undergo typical ester transformations such as saponification and transesterification. Saponification, the hydrolysis of an ester under basic conditions, can be used to convert the ester to the corresponding carboxylic acid. For instance, alkyl-2-methyl-4-pentenoates can be converted to 2-methyl-4-pentenoic acid through saponification with a strong aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by enzymes or chemical catalysts. Lipase-catalyzed transesterification has been effectively used for the kinetic resolution of racemic methyl 2-substituted 3-hydroxy-4-pentenoates, yielding optically active esters and alcohols. thieme-connect.com Chemically, transesterification of ethyl 2-methyl-4-pentenoate with other alcohols can be performed to produce different alkyl esters. google.com Similarly, the transesterification between 2-isopropenyl-5-methyl-4-hexen-1-ol and a carboxylic acid ester can be catalyzed and driven by the removal of the byproduct alcohol. google.com

Amidation Reactions

Amidation of esters is a fundamental reaction in organic synthesis, leading to the formation of amides, which are crucial functional groups in many biologically active molecules and polymers. While specific studies on the amidation of this compound are limited, the reactivity of structurally similar unsaturated esters provides insight into its potential reaction pathways.

The direct reaction of esters with ammonia (B1221849) or primary and secondary amines to form amides is a well-established transformation, often requiring elevated temperatures or catalytic activation. For instance, a mixture of isomeric methyl pentenoates, including methyl 2-pentenoate, methyl 3-pentenoate, and methyl 4-pentenoate, has been successfully converted into the corresponding pentenamides by reaction with ammonia. universiteitleiden.nl This conversion is an equilibrium process, and driving it towards the amide product often necessitates the removal of the methanol (B129727) byproduct. universiteitleiden.nl In one study, using 8 bar of ammonia gas resulted in almost full conversion of the methyl pentenoate mixture, although the reaction was slow, requiring over 20 hours. universiteitleiden.nl

Furthermore, related α,β-unsaturated esters like methyl 2-pentenoate are known to undergo nucleophilic substitution reactions where the ester group is replaced by amines. This suggests that this compound, being an α,β-unsaturated ester, would likely react with amines at the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and formation of the corresponding N-substituted 4-methyl-2-pentenamide. The reaction would proceed via a nucleophilic acyl substitution mechanism.

In a related context, the light-induced amidation of terminal olefins has been reported. For example, methyl 4-pentenoate undergoes a photochemical reaction with formamide (B127407) in the presence of acetone (B3395972) as a sensitizer to yield a 1:1 adduct. sigmaaldrich.comchemicalbook.comalkalisci.comsigmaaldrich.com This radical addition reaction proceeds via a different mechanism than the nucleophilic acyl substitution but highlights an alternative pathway for the functionalization of unsaturated esters.

The reactivity in amidation reactions can be summarized in the following table:

ReactantReagentConditionsProductReference
Mixture of Methyl PentenoatesAmmonia8 bar, >20 hoursPentenamide Mixture universiteitleiden.nl
Methyl 2-pentenoateAminesGeneral Nucleophilic SubstitutionN-substituted 2-pentenamides
Methyl 4-pentenoateFormamidePhotochemical, Acetone1:1 Adduct sigmaaldrich.comchemicalbook.comalkalisci.comsigmaaldrich.com

It is reasonable to extrapolate that this compound would undergo similar nucleophilic acyl substitution reactions with ammonia and amines to yield the corresponding amides. The presence of the methyl group at the 4-position is not expected to significantly hinder the reactivity of the ester functionality.

Thermal Decomposition and Stability Studies

The thermal stability of a compound is a critical parameter, particularly for its storage, handling, and application in processes that involve elevated temperatures. Studies on the thermal behavior of this compound and its isomers provide valuable information regarding its stability and potential decomposition pathways.

A safety data sheet for this compound indicates that it is a flammable liquid and that containers may explode when heated, which is indicative of thermal instability and the potential for pressure buildup upon decomposition. fishersci.com

The kinetic parameters for this thermal rearrangement have been determined and are presented in the table below:

ParameterValueUnitReference
Rate Constant (k) at 252 °C4.28 x 10⁻⁵s⁻¹ cdnsciencepub.com
Heat of Activation (ΔH‡)37.5 ± 2kcal/mol cdnsciencepub.com
Entropy of Activation (ΔS‡)-8.2 ± 4e.u. cdnsciencepub.com

While this study focuses on isomerization rather than decomposition into smaller fragments, it demonstrates a pathway for thermal transformation at elevated temperatures. The relatively low entropy of activation supports the proposed cyclic transition state. cdnsciencepub.com

In the context of thermal decomposition leading to fragmentation, the pyrolysis of related compounds can be informative. For instance, the pyrolysis of cis- and trans-3,5-dimethyl-3-carbomethoxy-Δ¹-pyrazoline yields a mixture containing methyl cis- and trans-2-methyl-2-pentenoate, indicating the formation of this related unsaturated ester at high temperatures. cdnsciencepub.com The safety data sheet for 2-methyl-4-pentenoic acid, another related compound, mentions that thermal decomposition can lead to the release of irritating gases and vapors, although specific products are not identified. thermofisher.com

The thermal stability of unsaturated esters is influenced by several factors, including the position and substitution pattern of the double bond.

The conjugation of the double bond with the carbonyl group in α,β-unsaturated esters, such as this compound, generally increases their thermodynamic stability compared to their non-conjugated isomers. However, as seen with methyl cis-4-methyl-2-pentenoate, the presence of allylic protons can facilitate isomerization reactions at high temperatures. cdnsciencepub.com

The presence of substituents can also affect thermal stability. For example, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate was found to be thermally unstable, undergoing lactonization when injected at 260 °C into a gas chromatograph. researchgate.net This indicates that the presence of a hydroxyl group in the molecule can introduce new, lower-energy decomposition pathways.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each atom. For Methyl (E)-4-methylpent-2-enoate, the expected spectra would reveal distinct signals corresponding to each unique proton and carbon.

¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

¹³C NMR Spectroscopy: The carbon-13 spectrum indicates the number of unique carbon atoms and their respective chemical environments. Carbons in different functional groups (carbonyl, alkene, alkyl) appear at characteristic chemical shifts. libretexts.org

Predicted ¹H and ¹³C NMR Data for Methyl (E)-4-methylpent-2-enoate

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
1 (C=O)--~166-167
2 (-CH=)~5.8Doublet (d)~120-122
3 (=CH-)~6.9-7.0Doublet of doublets (dd)~148-150
4 (-CH-)~2.4-2.5Multiplet (m)~30-32
5, 5' (-CH₃)₂~1.0-1.1Doublet (d)~21-23
6 (-OCH₃)~3.7Singlet (s)~51-52

Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between atoms. nmrdb.org

dqCOSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For Methyl 4-methyl-2-pentenoate, COSY would confirm the connectivity within the pentenoate backbone by showing correlations between the vinyl protons at C2 and C3, and between the proton at C3 and the methine proton at C4. Further correlation would be seen between the C4 proton and the methyl protons at C5 and C5'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum, for instance, linking the methyl proton signal at ~3.7 ppm to the methoxy (B1213986) carbon at ~51 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edu It is instrumental in connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon. princeton.edu For this compound, key HMBC correlations would include:

A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C1), confirming the methyl ester functionality.

Correlations from the vinyl proton at C2 to the carbonyl carbon (C1) and the methine carbon (C4).

Correlations from the isopropyl methyl protons (C5, C5') to the methine carbon (C4) and the vinyl carbon (C3), solidly establishing the entire carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org This is particularly vital for determining stereochemistry. libretexts.orgstackexchange.com For the (E)-isomer (trans) of this compound, a NOESY spectrum would show a cross-peak between the vinyl proton at C2 and the methine proton at C4, indicating their spatial proximity on the same side of the molecule relative to the double bond. This correlation would be absent or significantly weaker in the (Z)-isomer.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and formula of a compound.

In Electron Impact (EI) ionization, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. youtube.com The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight 128.17 g/mol ), the molecular ion peak (M⁺·) would be observed at m/z 128. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. whitman.edu For branched esters, cleavage often occurs at the branch point. researchgate.net

Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Neutral Loss
128[C₇H₁₂O₂]⁺·Molecular Ion (M⁺·)
113[M - CH₃]⁺Loss of a methyl radical
97[M - OCH₃]⁺Loss of a methoxy radical
85[M - C₃H₇]⁺Loss of an isopropyl radical
59[COOCH₃]⁺Carbomethoxy cation

Chemical Ionization (CI) is a "softer" ionization technique that causes significantly less fragmentation than EI. researchgate.net This method is particularly useful when the molecular ion is weak or absent in the EI spectrum. In CI, a reagent gas is ionized, and these ions then react with the analyte molecule, typically through proton transfer. The most prominent peak is often the protonated molecule, [M+H]⁺. For this compound, this would appear at m/z 129. Other characteristic fragments can also be observed, such as the loss of methanol (B129727) from the protonated molecule [M+H - CH₃OH]⁺, which would be seen at m/z 97. The analysis of a related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, by CI-MS clearly showed a prominent protonated molecule [M+H]⁺ and a base peak corresponding to the loss of methanol. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. The theoretical exact mass of this compound (C₇H₁₂O₂) is 128.08373 u. HRMS can confirm this exact mass, distinguishing it from any other compound that might have the same nominal mass of 128 u but a different elemental composition.

Chemical Ionization (CI) Mass Spectrometry

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The structure of this compound, an α,β-unsaturated ester, gives rise to a distinct FTIR spectrum. The key functional groups, the ester and the carbon-carbon double bond (alkene), have characteristic absorption bands.

The most prominent feature in the spectrum is the carbonyl (C=O) stretching vibration of the ester group. For α,β-unsaturated esters, this peak is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.comorgchemboulder.com This is a slightly lower wavenumber compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to the conjugation of the double bond with the carbonyl group, which lowers the energy of the C=O bond. orgchemboulder.comvscht.czlibretexts.org The spectrum also displays strong C–O stretching vibrations, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The alkene moiety contributes its own characteristic peaks. The C=C stretching vibration for alkenes is generally found in the 1680-1640 cm⁻¹ range, often with medium intensity. orgchemboulder.com Additionally, the C-H stretching vibrations of the vinyl group (=C-H) appear above 3000 cm⁻¹, while the C-H stretches of the alkane portions of the molecule (the methyl groups) are observed just below 3000 cm⁻¹. orgchemboulder.com

Interactive Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretchα,β-Unsaturated Ester1730 - 1715Strong
C=C StretchAlkene1680 - 1640Medium
C-O StretchEster1300 - 1000Strong
=C-H StretchAlkene3100 - 3000Medium
C-H StretchAlkane3000 - 2850Medium

When ester molecules like this compound are attached to a surface, for instance as self-assembled monolayers (SAMs), their vibrational spectra can exhibit significant changes. FTIR spectroscopy, particularly in modes like Attenuated Total Reflection (ATR-FTIR) or Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-FTIRRAS), is crucial for characterizing these surface-bound species. acs.org

The interaction between the ester and the surface can alter the electronic environment of the functional groups. For example, if an ester is attached to a hydroxylated surface such as silica (B1680970) (SiO₂), the carbonyl oxygen can form hydrogen bonds with the surface hydroxyl groups. rsc.org This interaction typically causes a shift of the C=O stretching band to a lower wavenumber, indicating a weakening of the carbonyl bond. rsc.org

Furthermore, the orientation and packing density of the molecules in the monolayer influence the spectroscopic signature. In well-ordered monolayers, the vibrational modes may appear sharper and more defined. The formation of chemical bonds to the surface, such as the conversion of a terminal acid group to a surface-bound ester, can be monitored by the appearance of characteristic ester peaks (e.g., C=O at ~1744 cm⁻¹) and the disappearance of acid peaks. Studies on the hydrolysis of surface-attached esters have shown that the accessibility of the ester's carbonyl group to reactants is dependent on its position within the monolayer, a factor that can be inferred from spectroscopic data. utexas.edu

Characteristic Absorptions of Ester and Alkene Moieties

X-ray Crystallography for Solid-State Structure Determination (Applicable to Derivatives)

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. For these solid-state derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides detailed information on molecular conformation, crystal packing, and intermolecular forces.

The analysis of crystal structures of ester derivatives reveals how molecules arrange themselves in the solid state. This packing is governed by a balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π interactions.

X-ray crystallography provides precise measurements of the bond lengths and bond angles within a molecule. This data is fundamental for confirming the molecular connectivity and for understanding the detailed geometry and electronic structure. For instance, in an α,β-unsaturated ester derivative, analysis would confirm the planarity of the conjugated system and reveal any steric strain through deviations from ideal bond angles.

Systematic analysis of bond lengths and angles across a series of related structures can reveal important trends. For example, a study of bile acid ester derivatives used average bond lengths and angles from 26 different monomer structures to propose a "standard steroid nucleus," providing a benchmark for comparison. mdpi.com In the context of a derivative of this compound, crystallographic data would provide the exact values for the C=O, C-O, and C=C bond lengths, allowing for a detailed comparison with theoretical models and other experimentally determined structures. These structural parameters are crucial for rationalizing the chemical reactivity and physical properties of the compound. scielo.brrsc.org

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Molecular Structure and Properties

Quantum mechanical calculations are fundamental to modeling the geometry and electronic characteristics of methyl 4-methyl-2-pentenoate. These calculations, often utilizing Density Functional Theory (DFT), provide a detailed picture of the molecule's conformational preferences and reactive sites.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process identifies the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles that define the molecular shape. Due to the presence of rotatable single bonds, particularly the C(2)-C(3) and C(4)-C(isopropyl) bonds, the molecule can exist in different conformations.

Conformational analysis reveals the energy landscape of these different spatial arrangements. For α,β-unsaturated esters like this compound, the planarity of the conjugated system is a key factor influencing stability. The most stable conformers are typically those that maximize the orbital overlap of the C=C double bond and the carbonyl group, leading to a more delocalized π-system. The bulky isopropyl group at the C4 position introduces steric hindrance that can influence the preferred conformation around the C(3)-C(4) bond.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
Rotatable Bonds 2
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is key to understanding its reactivity. As a classic Michael acceptor, its reactivity is largely governed by the electrophilicity of the β-carbon in the α,β-unsaturated system. Quantum mechanical calculations, specifically DFT, have been employed to quantify this reactivity.

Studies have focused on calculating the activation energy (Eact) for the Michael addition reaction with nucleophiles, such as thiols. ljmu.ac.uk This approach provides a more comprehensive measure of reactivity than descriptors based solely on frontier molecular orbitals (HOMO and LUMO) because it accounts for both electronic and steric effects during the reaction. ljmu.ac.uk The calculation of the transition state for the nucleophilic attack on the β-carbon allows for the determination of the activation energy barrier.

For this compound, the predicted reactivity with thiols has been quantified. These calculations are part of broader efforts to develop in silico models for predicting the toxicity of Michael acceptors, where the initiating event is covalent bond formation with biological nucleophiles like cysteine residues in proteins. ljmu.ac.uk

Table 2: Predicted Reactivity Data for this compound

Parameter Value Reference

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The LUMO is typically localized over the α,β-unsaturated ester moiety, with a significant coefficient on the β-carbon, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. A molecular electrostatic potential (MEP) map would visually represent the electron distribution, highlighting the electrophilic regions (positive potential, typically around the β-carbon) and nucleophilic regions (negative potential, around the carbonyl oxygen).

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of this compound over time. Such simulations would model the atomic motions of the molecule in a simulated environment (e.g., in a solvent), providing insights into how it explores different conformational states. This is particularly relevant for understanding how the molecule's shape changes and how this might affect its interaction with other molecules, such as enzymes or reactants. To date, specific MD simulation studies focused solely on this compound are not prominent in the scientific literature.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways is a powerful application of computational chemistry for understanding the mechanisms of reactions involving this compound. As mentioned, the transition state for the Michael addition reaction has been a subject of calculation. ljmu.ac.uk

This involves:

Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the final product (the adduct) are optimized to find their lowest energy states.

Transition State Search: A search is conducted for the saddle point on the potential energy surface that connects the reactants and products. This is the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations yield the activation energy, which is the energy difference between the transition state and the reactants, providing a quantitative measure of the reaction rate. ljmu.ac.uk

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

For nuclear magnetic resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate the nuclear shielding tensors, which are then converted into chemical shifts (δ). These predicted shifts can be compared to experimentally obtained spectra to confirm structural assignments.

Experimental NMR data for the (E)-isomer of this compound has been reported.

Table 3: Experimental NMR Data for (E)-Methyl 4-methyl-2-pentenoate

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H NMR
H2 5.77 (dd) 15.8, 1.4
H3 6.95 (dd) 14.6, 6.7
H4 2.46 (m)
O-CH₃ 3.73 (s)
C(CH₃)₂ 1.06 (d) 6.8
¹³C NMR
C1 (C=O) 167.7
C2 118.4
C3 156.0
C4 31.2
O-CH₃ 51.6

Similarly, theoretical calculations can predict infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. The calculated frequencies often require scaling to correct for anharmonicity and limitations of the theoretical level. These predicted spectra are invaluable for interpreting experimental IR data and assigning specific bands to molecular vibrations, such as the characteristic C=O and C=C stretching frequencies of the α,β-unsaturated ester system.

Applications in Organic Synthesis and Chemical Industry

Methyl 4-methyl-2-pentenoate as a Versatile Synthetic Intermediate

The structural features of this compound make it a valuable building block in organic chemistry, serving as a starting point for the creation of more complex molecules.

Methyl pentenoate esters are employed as intermediates in the production of various fine chemicals. kuraray.eusmolecule.com Their ability to undergo reactions such as Michael additions and esterification makes them suitable precursors for creating compounds used in pharmaceuticals and agrochemicals. The general class of unsaturated esters is valuable in synthesizing complex organic molecules and advanced materials. chemicalbull.com For instance, related compounds like methyl (E)-3-pentenoate serve as a building block in the synthesis of complex phytochemicals. lookchem.com The reactivity of the double bond and the ester group allows for the introduction of new functional groups, extending the carbon chain and building molecular complexity, which is a cornerstone of fine chemical manufacturing. lookchem.com

The utility of methyl pentenoate isomers extends to the construction of intricate molecular architectures. These compounds can serve as starting materials for multi-step syntheses. For example, related pentenoic acid esters are used in the total synthesis of natural products such as (-)-grandinolide and (-)-sapranthin. lookchem.com The carbon-carbon double bond allows for various transformations, including cycloaddition reactions, which are fundamental in creating cyclic and heterocyclic systems present in many biologically active molecules. lookchem.com The strategic placement of the methyl group and the double bond in this compound offers specific stereochemical and regiochemical control in synthetic routes, making it a targeted building block for specialized molecules.

Precursor in Fine Chemical Synthesis

Monomer and Precursor in Polymer Science

Methyl pentenoate isomers are significant in polymer science, primarily as precursors to monomers used in the production of commercially important polymers like polyamides and biodegradable polymers such as poly(hydroxyalkanoates).

Methyl pentenoates are key intermediates in the production of monomers for both polyamides and PHAs. They can be converted from γ-valerolactone (GVL), a bio-based platform chemical. researchgate.net

Polyamides: Methyl pentenoates can be transformed into nylon intermediates, such as adipic acid and ε-caprolactam. researchgate.netmaterials.international A crucial step in this process is hydroformylation, where an isomer like methyl 4-pentenoate is selectively converted into methyl 5-formylvalerate. researchgate.netresearchgate.net This aldehyde can then be further processed through reductive amination to yield ε-caprolactam, the monomer for Nylon-6. researchgate.net

PrecursorIntermediateTarget Monomer
Methyl 4-pentenoateMethyl 5-formylvalerateε-caprolactam
Mixture of methyl pentenoatesDimethyl adipate (B1204190)Adipic acid

Table 1: Conversion of Methyl Pentenoate Isomers to Polyamide Monomers. Data sourced from researchgate.netresearchgate.net.

Poly(hydroxyalkanoates) (PHAs): PHAs are biodegradable polyesters produced by microorganisms. google.comunitn.it The incorporation of different monomers allows for the tuning of their physical properties. Research has shown that supplying 4-methyl-2-pentenoate as a carbon source to the bacterium Burkholderia sp. can induce the production of the 3-hydroxy-4-methylvalerate (3H4MV) monomer. researchgate.net This is significant because the presence of the 3H4MV unit in the PHA copolymer, P(3HB-co-3H4MV), considerably lowers the melting temperature and enthalpy of fusion compared to pure poly(3-hydroxybutyrate) (P(3HB)), enhancing its processing characteristics. researchgate.net One study found that 4-methylvalerate was the most efficient precursor for increasing the 3H4MV composition, but 4-methyl-2-pentenoate was also evaluated for this purpose. researchgate.net

BacteriumPrecursorResulting Monomer UnitPolymerEffect
Burkholderia sp.4-methyl-2-pentenoate3-hydroxy-4-methylvalerate (3H4MV)P(3HB-co-3H4MV)Lowered melting temperature and enthalpy of fusion

Table 2: Use of 4-methyl-2-pentenoate in PHA Biosynthesis. Data sourced from researchgate.net.

There is a significant drive to produce monomers for polymers like polyesters from renewable, bio-based sources to reduce reliance on fossil fuels. rsc.org Methyl pentenoate, derived from the bio-based platform chemical γ-valerolactone (GVL), is a key player in this field. researchgate.netresearchgate.netresearchgate.net The conversion of GVL with methanol (B129727) over a solid acid catalyst can produce a mixture of methyl 2-, 3-, and 4-pentenoate. researchgate.netresearchgate.net These esters are valuable bio-based building blocks that can be further converted into monomers for polyesters. sels-group.eugoogle.com For example, the conversion of a mixture of methyl pentenoate isomers into dimethyl adipate via isomerizing methoxycarbonylation provides a bio-based route to a key polyester (B1180765) monomer. researchgate.net

The incorporation of functional monomers into polymer chains is a key strategy for creating materials with tailored properties. While direct copolymerization studies on this compound are not widely detailed, research on closely related structures highlights the potential applications. For instance, epoxides derived from 2-methyl-4-pentenoic acid have been successfully copolymerized with ε-caprolactone (CL). semanticscholar.org This process, initiated with SnOct₂/BnOH, yields functionalized poly(ε-caprolactone) (PCL) copolymers. semanticscholar.org The study demonstrated that these functionalized epoxides are distributed statistically along the polymer backbone, allowing for control over the functional group density. semanticscholar.org Such modifications can be used to introduce specific properties, such as hydrophilicity, into the final polymer. semanticscholar.orgresearchgate.net The polymerization of the related 2-methyl-2-pentenoic acid has also been shown to produce novel copolymers with potentially improved thermal and mechanical properties.

Monomer 1Monomer 2Resulting CopolymerKey Finding
ε-caprolactone (CL)Epoxide of 2-methyl-4-pentenoic acidFunctionalized PCLPredictable copolymerization with discrete distribution of functional groups. semanticscholar.org
ε-caprolactone (CL)OEG-v-epoxides from 2-methyl-4-pentenoic acidPoly(CL-co-OEG-MPO)Introduction of hydrophilic oligo(ethylene glycol) moieties into the PCL backbone. semanticscholar.org

Table 3: Copolymerization Studies with Monomers Derived from Related Pentenoic Acids. Data sourced from semanticscholar.org.

Potential in Medicinal Chemistry Synthesis

Scaffold for Biologically Active Molecules

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 4-methyl-2-pentenoate skeleton can be considered a simple scaffold. Its value is demonstrated by the use of its corresponding acid, 2-methyl-4-pentenoic acid, in the biosynthesis of avermectins. medchemexpress.comgoogleapis.com Avermectins are a class of potent antiparasitic and insecticidal compounds produced by the soil microorganism Streptomyces avermitilis. googleapis.com In the fermentation process, externally supplied carboxylic acids can be incorporated by the organism to generate novel avermectin (B7782182) derivatives with potentially enhanced properties. googleapis.com Specifically, 2-methyl-4-pentenoic acid has been used as a precursor to generate new avermectin analogs with broad-spectrum antiparasitic activity. medchemexpress.comgoogleapis.com

Furthermore, a more complex derivative, (2E,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid, has been used in the synthesis of chiral scaffolds. researchgate.net This demonstrates that the methyl-2-pentenoic acid framework can be functionalized and incorporated into larger, more complex molecular architectures designed for specific biological targets. researchgate.net

Derivatization for Pharmaceutical Precursors

Derivatization of a lead compound is a key strategy in drug discovery to optimize its pharmacological profile. This compound possesses two primary sites for chemical modification: the α,β-unsaturated ester and the terminal alkene. These functional groups allow for a variety of chemical transformations to produce pharmaceutical precursors.

The corresponding carboxylic acid, (R)-2-Methylpent-4-enoic acid, has been utilized as a reagent in the synthesis of the cardiovascular drug Sacubitril. wikipedia.org This highlights the utility of this carbon skeleton in building blocks for approved pharmaceuticals. The conversion of this compound to this and other valuable precursors is chemically feasible.

Key potential derivatization reactions include:

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack. This reaction can be used to introduce a wide variety of substituents, expanding the chemical diversity of the scaffold.

Epoxidation and Dihydroxylation: The terminal double bond can be converted into an epoxide or a diol, providing handles for further functionalization or for mimicking biological motifs.

Hydroformylation: This reaction can introduce an aldehyde group at the terminal position, which can then be used in a multitude of subsequent transformations, such as reductive amination to introduce amine functionalities.

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-methyl-4-pentenoic acid. This acid can then be coupled with various amines to form a diverse library of amides, a common functional group in many pharmaceuticals.

These potential derivatizations underscore the versatility of the this compound structure as a starting material for creating more complex molecules with potential therapeutic applications.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that break down chemical compounds. For Methyl 4-methyl-2-pentenoate, the most significant abiotic degradation pathways are photochemical reactions in the atmosphere and hydrolysis in aqueous environments.

Once volatilized into the atmosphere, this compound is subject to photochemical degradation, primarily initiated by hydroxyl (OH) radicals, which are abundant in the troposphere. cosmeticsandtoiletries.comarcjournals.org The presence of a carbon-carbon double bond makes the molecule particularly reactive towards these oxidants. bham.ac.ukresearchgate.net

The reaction with OH radicals is expected to be the main removal process from the atmosphere. cosmeticsandtoiletries.com The degradation is initiated by the addition of the OH radical to the double bond, leading to the formation of radical intermediates. These intermediates then react further with atmospheric oxygen, leading to the formation of various degradation products. bham.ac.uk Based on studies of similar unsaturated esters, the likely degradation products include smaller carbonyl compounds such as aldehydes and ketones. bham.ac.ukhmdb.ca For instance, the ozonolysis of structurally similar (E)-β-ocimene has been shown to produce 4-methylpent-3-enal. bham.ac.uk

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For esters like this compound, hydrolysis results in the formation of the corresponding carboxylic acid and alcohol. zslubes.commachinerylubrication.com In this case, the products would be 4-methyl-2-pentenoic acid and methanol (B129727).

The rate of hydrolysis is influenced by factors such as pH and the structure of the ester. aston-chemicals.com Generally, ester hydrolysis is catalyzed by acidic or basic conditions. aston-chemicals.com The structure of this compound, being a branched and unsaturated ester, influences its hydrolytic stability. While unsaturated esters can exhibit poor hydrolytic stability, branched-chain esters are often more stable due to steric hindrance, which physically blocks water from accessing the ester linkage. cosmeticsandtoiletries.comaston-chemicals.comklueber.com Therefore, the hydrolytic stability of this compound represents a balance between these two structural features.

Photochemical Degradation Pathways

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic matter by living organisms, primarily microorganisms. This compound is expected to be biodegradable, serving as a carbon source for various microbes. lyellcollection.org

The biodegradation of fatty acid methyl esters (FAMEs) is a well-studied process that provides a model for the likely metabolic pathway of this compound. lyellcollection.org The initial step in the microbial metabolism of FAMEs is typically the hydrolysis of the ester bond by microbial lipases or esterases, yielding the corresponding fatty acid and methanol. lyellcollection.orgnih.gov

Following hydrolysis, the resulting 4-methyl-2-pentenoic acid would undergo further degradation. Studies on branched-chain and unsaturated fatty acids indicate that they are readily metabolized by microorganisms. arcjournals.orgacs.org The presence of an unsaturated bond can even increase the rate of biodegradation. nih.gov The methyl branching may slightly slow down the degradation rate compared to linear analogues, but the compound is still expected to be biodegradable. acs.org The degradation of the fatty acid likely proceeds via β-oxidation, a process that sequentially shortens the carbon chain. lyellcollection.org

The primary biotic degradation products of this compound are expected to be 4-methyl-2-pentenoic acid and methanol, resulting from the initial hydrolysis step. lyellcollection.orgeuropa.eu Further microbial metabolism of 4-methyl-2-pentenoic acid would lead to a series of smaller organic acids as the carbon chain is broken down. Research on the degradation of polypropylene (B1209903) has identified 2-methyl-4-pentenoic acid as a degradation product, a compound structurally very similar to the expected carboxylic acid from this compound. mdpi.com The ultimate degradation products under aerobic conditions are carbon dioxide and water. lyellcollection.org

Microbial Metabolism Studies

Environmental Persistence and Transformation Kinetics

The environmental persistence of a chemical is determined by how long it remains in the environment before being broken down. As a volatile organic compound, this compound is not expected to persist for long periods in the atmosphere due to rapid photochemical degradation. cosmeticsandtoiletries.comresearchgate.netenergy.gov The atmospheric lifetime will be primarily determined by the rate of its reaction with OH radicals.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Continuous Processing

The synthesis and transformation of compounds like methyl 4-methyl-2-pentenoate are increasingly benefiting from the adoption of flow chemistry and continuous processing. These techniques offer significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved scalability.

Recent advancements have demonstrated the use of continuous-flow reactors to improve the efficiency of reactions such as the Claisen rearrangement, a key method for synthesizing related γ,δ-unsaturated esters. researchgate.net By maintaining precise temperature control and reducing reaction times, yields can be significantly increased. For instance, the Johnson-Claisen rearrangement, when adapted to a continuous flow microwave system, has shown high productivity, suggesting the potential for large-scale production of similar esters. researchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The development of novel catalytic systems is crucial for improving the selectivity and sustainability of chemical processes involving this compound. Research is focused on creating catalysts that are not only highly efficient but also recyclable and environmentally benign.

For the synthesis of related pentenoate esters, solid acid catalysts like ZrO2/SiO2 have been employed in the gas-phase ring-opening of γ-valerolactone (GVL) with methanol (B129727), showing high selectivity towards a mixture of methyl pentenoates. researchgate.net In the realm of sustainable polymers, catalysts are being developed for the copolymerization of CO2 with bio-based epoxides derived from molecules like 4-pentenoic acid, a potential precursor to this compound. frontiersin.orgresearchgate.net For instance, a binary catalyst system of SalenCoCl/PPNCl has been used to produce bio-based polycarbonates. frontiersin.orgresearchgate.net Furthermore, biocatalysis, using enzymes like lipases, is being explored for the synthesis and transformation of esters, offering high selectivity under mild conditions. mdpi.comwhiterose.ac.ukresearchgate.net

Advanced Materials Development from this compound Derivatives

Derivatives of this compound serve as valuable building blocks for the development of advanced materials, including polymers and specialty chemicals. The presence of a double bond and an ester functional group allows for a variety of polymerization and modification reactions.

For example, 4-pentenoic acid, a related compound, can be used to produce UV-induced thiol-ene crosslinked films. rsc.org Derivatives of pentenoic acid are also being investigated for the synthesis of biodegradable polycarbonates. frontiersin.orgresearchgate.net The resulting polymers can have tunable properties, such as the glass transition temperature, by incorporating other monomers. frontiersin.orgresearchgate.net Additionally, the unique structure of this compound and its derivatives makes them useful in the synthesis of fragrances and other specialty chemicals. google.comgoogle.com

Interdisciplinary Applications in Bio-Based Chemical Production

This compound is situated at the intersection of chemistry and biotechnology, with significant potential in the production of bio-based chemicals. Lignocellulosic biomass is a key renewable feedstock for producing a variety of valuable chemicals, including precursors to this compound. rsc.orgresearchgate.net

Gamma-valerolactone (B192634) (GVL), which can be derived from biomass, is a versatile platform molecule that can be converted to methyl pentenoates. researchgate.netrsc.orgresearchgate.net This conversion is a critical step in creating a sustainable pathway to valuable chemicals and biofuels. rsc.org The production of methyl pentenoate from GVL can be achieved through transesterification with methanol. rsc.org These bio-derived esters are considered valuable precursors for producing adipic acid and other monomers for the polymer industry. rsc.org

Computational Design of New Chemical Transformations

Computational chemistry is playing an increasingly important role in designing new chemical transformations and understanding reaction mechanisms involving compounds like this compound. These computational tools can predict the reactivity of molecules and guide the development of new synthetic routes. acs.org

Ab initio and chemical kinetic studies are used to calculate the rate constants for reactions such as hydrogen atom abstraction, providing valuable data for combustion modeling. rsc.org Computational frameworks are being developed to identify "bioprivileged" molecules—bio-based compounds with diverse reactivity that can be converted into a wide range of valuable products. acs.org This approach can help in exploring the synthetic potential of this compound and its isomers, and in designing novel catalysts and reaction pathways for their efficient transformation. researchgate.net

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of methyl 4-methyl-2-pentenoate, and how do they influence its reactivity in organic synthesis?

  • Answer : this compound (C₇H₁₂O₂, MW 128.17) is an α,β-unsaturated ester with a boiling point of 74–75°C at 46 mmHg and a flash point of 47°C . Its density (0.905 g/cm³) and refractive index (1.4305) are critical for solvent compatibility in reactions. The conjugated double bond enhances electrophilic reactivity, enabling Michael additions or Diels-Alder reactions. The enolate form exhibits reduced steric hindrance, favoring nucleophilic attack at the β-carbon, which is exploited in synthesizing β-substituted esters and amides .
PropertyValueReference
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point74–75°C (46 mmHg)
Density0.905 g/cm³
Flash Point47°C

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer : The compound is flammable (R10) and may cause skin/eye irritation (R36/37/38). Safety measures include:

  • Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Engineering controls (fume hoods) to maintain airborne concentrations below exposure limits.
  • Immediate access to eye wash stations and emergency showers .
  • Prohibition of eating/drinking in lab areas and thorough handwashing post-handling .
  • Storage in well-ventilated areas away from ignition sources .

Q. How is this compound synthesized, and what are common contaminants or byproducts?

  • Answer : A typical synthesis involves condensation of propionamide derivatives with α,β-unsaturated carbonyl precursors . A documented route (Fig. 1 in ) produces an 86:14 mixture of (E)- and (Z)-isomers due to partial isomerization during synthesis. Lactonization may also occur under acidic or prolonged storage conditions, forming a cyclic lactone byproduct . Purification via fractional distillation or chromatography is recommended to isolate the active (E)-isomer.

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize isomerization of this compound?

  • Answer : Isomerization is influenced by solvent polarity, temperature, and catalytic traces. Strategies include:

  • Using aprotic solvents (e.g., hexane) and low temperatures (<0°C) to stabilize the (E)-isomer .
  • Avoiding prolonged exposure to chlorinated solvents (e.g., CDCl₃), which catalyze lactonization .
  • Employing stereoselective catalysts (e.g., organocatalysts) to favor (E)-configuration formation .

Q. What analytical techniques are most effective for identifying and quantifying this compound isomers and degradation products?

  • Answer :

  • GC-MS : Resolves (E)- and (Z)-isomers (retention time differences) and detects lactone byproducts via mass fragmentation patterns (e.g., m/z 128 for parent ion) .
  • NMR : Key signals include olefinic proton doublets (δ 5.80–5.85 ppm) and methyl group singlets (δ 3.71–3.73 ppm) in CDCl₃. NOE experiments confirm (E)-configuration by spatial proximity of olefinic protons and isopropyl groups .
  • GC-EAD : Validates bioactivity of (E)-isomer in pheromone studies by coupling gas chromatography with electrophysiological detection .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term preservation?

  • Answer : The compound is prone to isomerization and lactonization under acidic, humid, or light-exposed conditions. Stability is enhanced by:

  • Storage in inert atmospheres (argon) at –20°C .
  • Use of stabilizers (e.g., antioxidants like BHT) to prevent radical-mediated degradation .
  • Avoiding deuterated solvents (e.g., CDCl₃) for NMR sample preparation unless immediately analyzed .

Q. What role does this compound play in biological systems, and how can its activity be tested in behavioral assays?

  • Answer : The (E)-isomer acts as a male-produced pheromone in Diaprepes abbreviatus weevils . Bioassay design includes:

  • Dose-response assays : Diluting synthetic compound in hexane (e.g., 100 ng/μL) and testing antennal response via GC-EAD .
  • Field trials : Dispensing the compound in slow-release dispensers to evaluate attraction in citrus agroecosystems .
  • Control experiments : Using (Z)-isomer or lactone byproducts to confirm specificity of (E)-isomer activity .

Methodological Considerations

  • Data Contradictions : Discrepancies in isomer ratios (e.g., 86:14 vs. 90:10 in vs. ) may arise from synthetic conditions or analytical sensitivity. Replicate experiments and standardized protocols are critical.
  • Experimental Design : For bioactivity studies, include negative controls (solvent-only) and blinded assessments to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.